

Chemical structure and properties of GSK2200150A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2200150A

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In-Depth Technical Guide: GSK2200150A

An Open-Source Anti-Tubercular Agent Targeting MmpL3

This guide provides a comprehensive technical overview of **GSK2200150A**, a promising anti-tuberculosis agent identified through high-throughput screening. It is intended for researchers, scientists, and drug development professionals working on novel anti-infective therapies.

Chemical Structure and Properties

GSK2200150A is a spirocyclic compound featuring a piperidine core linking a dihydrobenzodioxin moiety and a dihydrogenated thienopyran. This unique three-dimensional structure is a key feature of its biological activity.

Chemical Structure:

- IUPAC Name: 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-6',7'-dihydro-spiro[piperidine-4,4'-[4H]thieno[3,2-c]pyran][1]
- CAS Number: 1443138-53-1[1][2][3][4]
- Molecular Formula: C₂₀H₂₃NO₃S[1]
- SMILES: O(c1cc2N(CC(C4)CCc3sc(CCO3)cc34)CCC2)CCO1

Physicochemical and Biological Properties:

Property	Value	Source
Molecular Weight	357.47 g/mol	[1][2][3]
Appearance	White to off-white solid	[1]
Boiling Point (Predicted)	503.4 ± 50.0 °C	[1]
Density (Predicted)	1.31 ± 0.1 g/cm ³	[1]
pKa (Predicted)	8.39 ± 0.20	[1]
Solubility (DMSO)	71 mg/mL (198.61 mM)	[1][2][5]
Solubility (Ethanol)	18 mg/mL (50.35 mM)	[1][2][5]
Solubility (Water)	Insoluble	[2][5]
Biological Activity (MIC)	0.38 µM (M. tuberculosis H37Rv)	[2][5]

Spectroscopic Data: While the primary literature indicates that ¹H NMR, ¹³C NMR, and mass spectrometry data were collected to confirm the structure of **GSK2200150A**, the detailed spectra and peak lists are not readily available in the public domain. The synthesis and characterization were reported in Badiola KA, et al. (2014) PLoS One, 9(12), e111782.

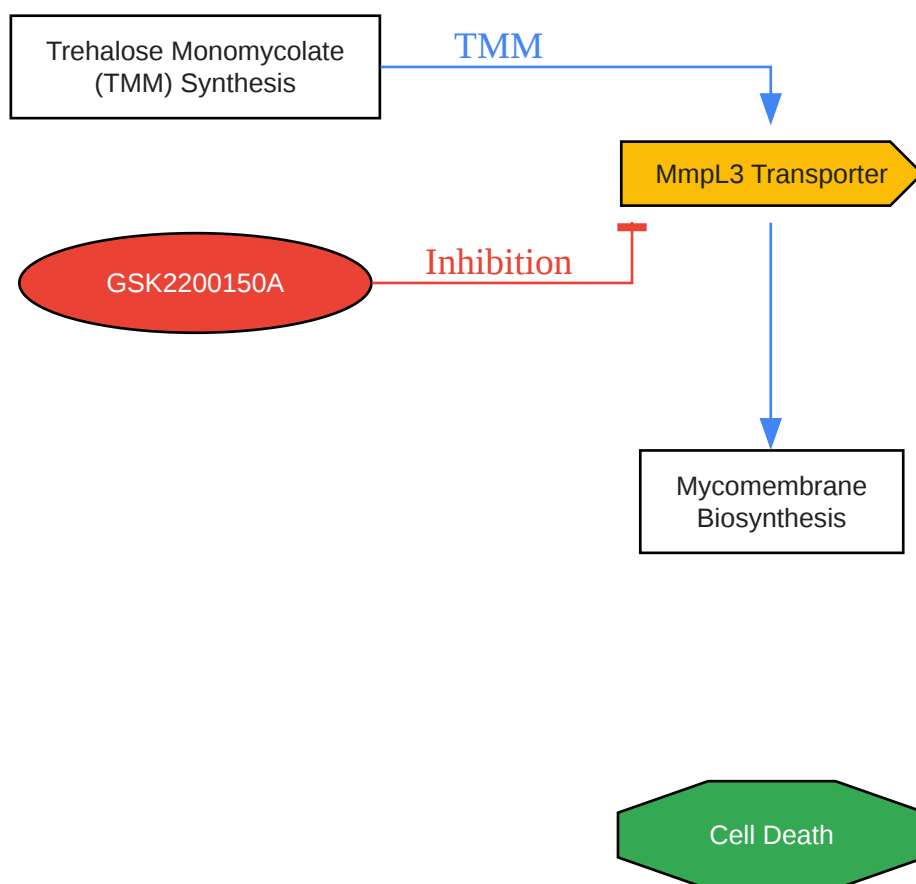
Mechanism of Action: Inhibition of MmpL3

GSK2200150A exerts its anti-tubercular effect by inhibiting the Mycobacterium tuberculosis membrane protein MmpL3. MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.

The inhibition of MmpL3 disrupts the proton motive force (PMF) across the bacterial membrane, leading to a breakdown in the transport of TMM to the periplasm. This, in turn, halts the synthesis of the outer mycomembrane, compromising the structural integrity of the bacterium and ultimately leading to cell death. **GSK2200150A** is believed to bind within a

central channel of the transmembrane domain of MmpL3, a common binding pocket for several classes of MmpL3 inhibitors.

Signaling Pathway Diagram:



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Caption: Mechanism of action of **GSK2200150A** via inhibition of the MmpL3 transporter.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of **GSK2200150A**, based on published literature.

Synthesis of GSK2200150A

The synthesis of **GSK2200150A** is achieved through an oxa-Pictet-Spengler reaction. The general workflow involves the synthesis of a key secondary amine spirocycle core, followed by

N-alkylation.

Experimental Workflow:



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Caption: General workflow for the synthesis of **GSK2200150A**.

Detailed Protocol (based on Badiola et al., 2014):

- Synthesis of the N-benzyl spirocycle intermediate: To a solution of N-benzyl-4-piperidinone and 2-(thiophen-2-yl)ethan-1-ol in a suitable solvent, a strong acid catalyst (e.g., trifluoroacetic acid) is added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched and the product is extracted.
- N-debenzylation: The N-benzyl spirocycle is dissolved in a suitable solvent (e.g., dichloroethane). 1-chloroethyl chloroformate is added, and the mixture is heated to reflux. After cooling, the solvent is removed under reduced pressure. Methanol is added, and the mixture is refluxed again to facilitate decarboxylation. The solvent is evaporated, and the resulting secondary amine spirocycle core is purified.
- N-alkylation to yield **GSK2200150A**: The secondary amine spirocycle core is dissolved in a solvent such as dichloromethane. A base (e.g., triethylamine) and 6-(chloromethyl)-2,3-dihydrobenzo[b][2,5]dioxine are added. The reaction is stirred at room temperature until completion.
- Purification: The final product, **GSK2200150A**, is purified by flash column chromatography on silica gel.
- Characterization: The structure and purity of the final compound are confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Anti-Tubercular Activity Assay (Resazurin Microtiter Assay - REMA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against *M. tuberculosis*.

Protocol:

- **Preparation of Bacterial Inoculum:** *M. tuberculosis* H37Rv is cultured in Middlebrook 7H9 broth supplemented with albumin, dextrose, and catalase (ADC). The bacterial suspension is adjusted to a McFarland standard of 1 and then diluted.
- **Plate Preparation:** The test compound (**GSK2200150A**) is serially diluted in a 96-well microtiter plate.
- **Inoculation:** The diluted bacterial suspension is added to each well containing the compound dilutions. Control wells (no compound) are also included.
- **Incubation:** The plate is incubated at 37°C for 7 days.
- **Addition of Resazurin:** A solution of resazurin (0.05% w/v) is added to each well.
- **Second Incubation:** The plate is incubated for an additional 24 hours at 37°C.
- **Data Analysis:** The fluorescence is measured (excitation ~560 nm, emission ~590 nm). A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change/fluorescence increase.

Cytotoxicity Assay

This assay assesses the toxicity of the compound against a mammalian cell line.

Protocol:

- **Cell Culture:** A human monocytic cell line (e.g., THP-1) is cultured and differentiated with phorbol 12-myristate 13-acetate (PMA) in 96-well plates.[\[2\]](#)

- Compound Addition: **GSK2200150A** is serially diluted and added to the cells.
- Incubation: The plates are incubated for 4 days at 37°C.[2]
- Viability Assessment: Resazurin solution is added, and after a 4-hour incubation, fluorescence is measured.
- Data Analysis: Cell viability is calculated as a percentage of the fluorescence of untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined.

Conclusion

GSK2200150A is a potent anti-tubercular compound with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its novel spirocyclic scaffold represents a valuable starting point for the development of new drugs to combat tuberculosis, particularly in the face of rising drug resistance. The open-source nature of the initial research on this compound series provides a strong foundation for collaborative efforts in the scientific community to further optimize its properties for clinical development.

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- To cite this document: BenchChem. [Chemical structure and properties of GSK2200150A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607781#chemical-structure-and-properties-of-gsk2200150a]

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